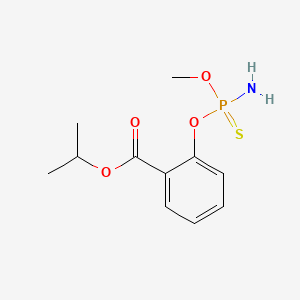
イソカルボホス
概要
説明
Isocarbophos (also known as isocarbamoylphosphorylcholine or isocarbophosphocholine) is a chemical compound that is widely used in both scientific research and industrial applications. It is a colorless, odorless, and water-soluble compound that has a molecular weight of 198.2 g/mol and a melting point of 57-59°C. Isocarbophos is a choline ester of isocyanic acid, which is an important intermediate in the synthesis of many compounds. Isocarbophos has a wide range of applications in the pharmaceutical, biotechnology, and agricultural industries.
科学的研究の応用
食品中の検出
イソカルボホスは、オレンジの果肉や皮、キンカンなどの食品から検出することができます {svg_1}. イソカルボホスの最も速いベースラインエナンチオ分離は、アミローストリ(3,5-ジメチルフェニルカルバメート)(キラルパックAD-3R)で、アセトニトリルと水(2 mmol L −1ギ酸アンモニウムと0.1%ギ酸を含む)(60:40、v / v)を移動相として達成されました {svg_2}.
触媒アッセイの開発
イソカルボホスは、SERSおよび吸光度に基づく触媒アッセイの開発に使用されてきました {svg_3}. 1,3,5-フタル酸、硫酸第一鉄、およびOCTBを前駆体として使用して、新しいFe金属有機骨格ロード液体結晶4-オクトキシ安息香酸(FeMOF @ OCTB)ナノゾルを合成しました。 FeMOF @ OCTBは、ポリエチレングリコール400-Ag(I)インジケーター反応に対して、良好な安定性と強い触媒効果を示します {svg_4}.
ナノシルバーインジケーター反応
イソカルボホス(IPS)-アプタマー(Apt)反応は、新しいバイモーダルナノシルバーインジケーター反応と結合しました {svg_5}. IPS用のFeMOF @ OCTBナノ触媒増幅SERS / AbsバイモーダルAptアッセイが確立されました。 SERSアッセイは、0.02〜1.2 nMの濃度範囲でIPSを検出でき、検出限界は0.010 nMです {svg_6}.
米サンプル中の定量
SERSアッセイは、米サンプル中のIPSの定量に適用されてきました。 相対標準偏差は4.4〜5.8%であり、回収率は97.7〜104%でした {svg_7}.
トリモーダル表面プラズモン共鳴
イソカルボホス(IPS)の存在下で、Aptは安定な複合体(Apt-IPS)を形成し、C 60 OHを放出します。 その結果、SERS、RRS、およびAbsの強度は、IPS濃度の上昇とともに増加します {svg_8}. したがって、Aptで標識されたフラーロールを使用した新しいSERS、RRS、およびAbsトリモーダル法が、IPSの定量のために確立されました {svg_9}.
フラーロールナノ触媒
フラーロール(C 60 OH)は、クエン酸三ナトリウム(TSC)-硝酸銀反応を触媒して、Agナノ粒子(AgNPs)を生成することが示されています。 これらのAgNPsは、顕著なナノプラズマ表面増強ラマン散乱(SERS)、共鳴レイリー散乱(RRS)、および吸収(Abs)を示します {svg_10}.
作用機序
Target of Action
Isocarbophos is an organophosphate insecticide . Its primary target is acetylcholinesterase , an enzyme crucial for nerve function in insects, as well as in humans and many other animals . By inhibiting this enzyme, isocarbophos disrupts the transmission of nerve impulses, leading to the paralysis and eventual death of the insect .
Mode of Action
Isocarbophos acts by irreversibly blocking the action of monoamine oxidases (MAO) in the nervous system . MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine . By inhibiting these enzymes, isocarbophos interferes with the normal functioning of these neurotransmitters, leading to a variety of physiological effects .
Biochemical Pathways
The metabolic pathway of degrading isocarbophos involves the production of isopropyl salicylate, salicylate, and gentisate . These metabolites are produced when isocarbophos is degraded by the bacterium Arthrobacter sp. scl-2 . The transformation of gentisate to pyruvate and fumarate via maleylpyruvate and fumarylpyruvate is detected by assaying for the activities of gentisate 1,2-dioxygenase (GDO) and maleylpyruvate isomerase .
Pharmacokinetics
The pharmacokinetics of isocarbophos involve both oxidative metabolism and esterase hydrolysis . Cytochrome P450 enzymes, including CYP3A4, CYP1A2, CYP2D6, CYP2C9, and CYP2C19, are involved in the oxidative metabolism of isocarbophos . Carboxylesterase is responsible for the hydrolysis of isocarbophos, which is the major metabolic pathway .
Result of Action
The result of isocarbophos action is the disruption of normal nerve function, leading to paralysis and death in insects . In humans, isocarbophos is highly toxic and can cause different degrees of poisoning through the esophagus, skin, and respiratory tract .
Action Environment
The environmental behaviors of isocarbophos are enantioselective . The S-(+)-ICP enantiomer of isocarbophos has been found to have higher bioactivity and toxicity than the R-(-)-ICP enantiomer . The usage of racemic ICP might increase the exposure risk of R-(-)-ICP to earthworms . Therefore, the production of enantiomer enriched S-(+)-ICP might increase bioactivity and reduce environmental pollution .
Safety and Hazards
Isocarbophos is classified as Acute toxicity, Oral (Category 2), H300 Acute toxicity, Dermal (Category 3), H311 . It is fatal if swallowed and toxic in contact with skin . The safety data sheet advises to wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and to wear protective gloves/protective clothing .
将来の方向性
The development of detection techniques for organophosphorus pesticides like Isocarbophos is of great scientific significance to human health and environment system . The routine techniques for determining organophosphorus pesticides are usually complex, costly and time-consuming, or require highly skilled personnel . Therefore, a rapid and accurate analytical method for the estimation of organophosphorus pesticides is required .
特性
IUPAC Name |
propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO4PS/c1-8(2)15-11(13)9-6-4-5-7-10(9)16-17(12,18)14-3/h4-8H,1-3H3,(H2,12,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOXLJXJBQDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1OP(=S)(N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042063 | |
| Record name | Isocarbophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24353-61-5 | |
| Record name | Isocarbophos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24353-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocarbophos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocarbophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 2-[(aminomethoxyphosphinothioyl)oxy]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCARBOPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7741NPW06X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Isocarbophos?
A: Isocarbophos exerts its toxicity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh). [, , , , ] This inhibition leads to an accumulation of ACh in synapses, causing overstimulation of cholinergic receptors and various downstream effects. [, ]
Q2: What are the downstream effects of Isocarbophos-induced AChE inhibition?
A: The accumulation of ACh due to AChE inhibition can lead to a range of symptoms, including fasciculation, reduced motor function, and even death. [, , ] This is because ACh is involved in various physiological processes, including muscle contraction, learning, and memory. []
Q3: What is the molecular formula and weight of Isocarbophos?
A3: The molecular formula of Isocarbophos is C7H16NO5PS, and its molecular weight is 261.26 g/mol.
Q4: Has the enantioselective toxicity of Isocarbophos been investigated?
A: Yes, studies have shown that Isocarbophos exhibits enantioselective toxicity. Specifically, the (S)-enantiomer is significantly more potent in inhibiting AChE and inducing cytotoxicity compared to the (R)-enantiomer. [, ] This difference has been attributed to the stronger binding affinity of the (S)-enantiomer to AChE, influenced by the stereochemistry of the molecule and the conformational dynamics of the enzyme's binding site. []
Q5: What analytical methods are commonly used to detect and quantify Isocarbophos?
A5: Various analytical methods have been employed for the detection and quantification of Isocarbophos, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for its sensitivity and selectivity in analyzing complex matrices like soil and food samples. [, , ]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for analyzing Isocarbophos and its metabolites in biological samples like blood. [, , ]
- Chiral Liquid Chromatography-Tandem Mass Spectrometry: This technique allows for the separation and quantification of individual Isocarbophos enantiomers in environmental samples, providing insights into their fate and enantioselective toxicity. [, ]
- Micellar Electrokinetic Capillary Electrophoresis: This method offers a fast and efficient way to separate and quantify Isocarbophos and other pesticides in food samples like rice. [, ]
- Fluorescence Spectroscopy: This approach utilizes the fluorescence quenching properties of Isocarbophos to detect and quantify it in various matrices. [, ]
Q6: How does Isocarbophos interact with bovine serum albumin (BSA)?
A: Research suggests that Isocarbophos can bind to BSA, a major carrier protein in the blood. [] This binding interaction quenches the intrinsic fluorescence of BSA, indicating a potential for Isocarbophos to be transported by BSA in vivo. []
Q7: What is known about the environmental fate and degradation of Isocarbophos?
A: Isocarbophos can persist in the environment, posing risks to ecosystems. [, , ] Studies have investigated its degradation in various matrices, including:
- Soil: Isocarbophos degrades in soil, with degradation rates influenced by factors such as soil type, pH, and microbial activity. [, , , ]
- Water: While specific studies on Isocarbophos degradation in water are limited within the provided research, it is generally recognized that organophosphate pesticides can contaminate water sources and pose risks to aquatic life. []
- Plants: Isocarbophos can be absorbed and metabolized by plants, with its residues potentially remaining in edible portions. [, ]
Q8: What are the implications of Isocarbophos resistance in pests?
A: Resistance to Isocarbophos has been observed in several pest species, including the hawthorn spider mite (Tetranychus viennensis) and the yellow mite (Pohyphagotarsonemus latus). [, ] Mechanisms of resistance include:
- Decreased Sensitivity of AChE: Mutations in the AChE enzyme can reduce its sensitivity to inhibition by Isocarbophos, rendering the pesticide less effective. [, ]
- Increased Detoxification: Enhanced activity of detoxification enzymes like glutathione S-transferase (GST), mixed function oxidase (MFO), and carboxylesterase (CarE) can accelerate the breakdown of Isocarbophos, reducing its efficacy. [, ]
- Reduced Penetration: Changes in the cuticle of insects can hinder the penetration of Isocarbophos, limiting its access to target sites. []
Q9: What is being done to mitigate the negative impacts of Isocarbophos?
A9: Several approaches are being explored to mitigate the negative impacts of Isocarbophos, including:
- Bioremediation: The use of microorganisms, like the bacterium Bacillus laterosporus, to degrade Isocarbophos in contaminated environments shows promise as a sustainable remediation strategy. []
- Development of Alternatives: Exploring alternative pest control methods and developing new pesticides with lower toxicity profiles are crucial for reducing reliance on Isocarbophos. []
Q10: What research has been conducted on potential antidotes for Isocarbophos poisoning?
A: Studies have investigated the potential of Huperzine A (HupA), a natural alkaloid, as a therapeutic agent for Isocarbophos poisoning. [, , , ] HupA has demonstrated protective effects, including:
- Amelioration of Neurological Damage: HupA has been shown to reduce neurological damage caused by Isocarbophos, potentially by modulating glutamatergic systems and reducing oxidative stress. [, ]
- Restoration of AChE Activity: HupA may partially restore AChE activity inhibited by Isocarbophos, contributing to its therapeutic effects. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




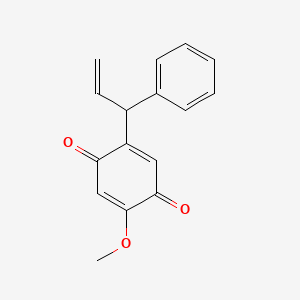
![N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B1203075.png)
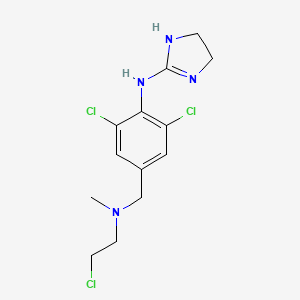
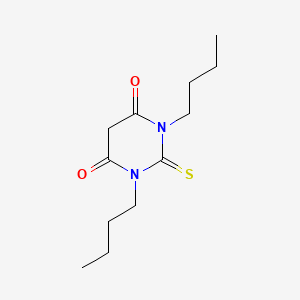
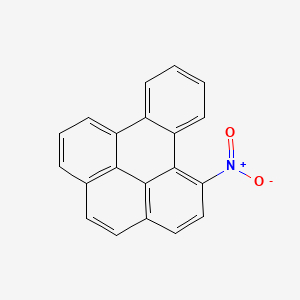
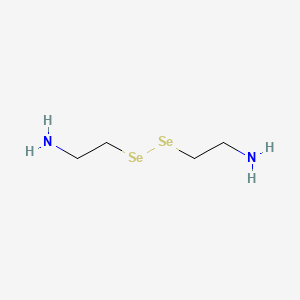
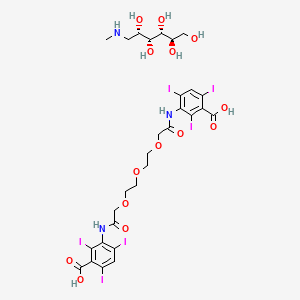


![Dibenzo[a,e]fluoranthene](/img/structure/B1203091.png)


